tert-butyl 3-(4-formyl-1H-pyrazol-1-yl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(4-formyl-1H-pyrazol-1-yl)azetidine-1-carboxylate: is a synthetic organic compound that features a pyrazole ring attached to an azetidine ring, with a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-formyl-1H-pyrazol-1-yl)azetidine-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. The synthesis involves the formation of the pyrazole ring through a series of reactions, including cyclization and functional group transformations .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(4-formyl-1H-pyrazol-1-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of tert-butyl 3-(4-carboxy-1H-pyrazol-1-yl)azetidine-1-carboxylate.
Reduction: Formation of tert-butyl 3-(4-hydroxymethyl-1H-pyrazol-1-yl)azetidine-1-carboxylate.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 3-(4-formyl-1H-pyrazol-1-yl)azetidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds with potential biological activity .
Biology and Medicine: In medicinal chemistry, this compound can be used to develop new pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects .
Industry: In the materials science industry, this compound can be used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-formyl-1H-pyrazol-1-yl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules .
Comparison with Similar Compounds
- tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness: tert-Butyl 3-(4-formyl-1H-pyrazol-1-yl)azetidine-1-carboxylate is unique due to the presence of the formyl group on the pyrazole ring, which allows for further functionalization and derivatization.
Properties
CAS No. |
1779860-29-5 |
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Molecular Formula |
C12H17N3O3 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
tert-butyl 3-(4-formylpyrazol-1-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)14-6-10(7-14)15-5-9(8-16)4-13-15/h4-5,8,10H,6-7H2,1-3H3 |
InChI Key |
UDFJFPFFGIFHGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2C=C(C=N2)C=O |
Purity |
95 |
Origin of Product |
United States |
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